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7-Azaspiro[4.5]decan-10-one hcl

Cat. No.: B14025649
M. Wt: 189.68 g/mol
InChI Key: OAZJSMUUSAFJSS-UHFFFAOYSA-N
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Description

Significance of Azaspirocyclic Systems in Contemporary Chemical Sciences

Azaspirocyclic systems, characterized by two rings sharing a single nitrogen-containing atom, are of significant interest in modern chemical sciences, particularly in medicinal chemistry and drug discovery. researchgate.nettandfonline.combldpharm.com Their unique three-dimensional and rigid structures offer several advantages over simpler, planar molecules. tandfonline.combldpharm.combldpharm.com This inherent three-dimensionality, often measured by the fraction of sp³ hybridized carbons (Fsp³), is a desirable trait in drug candidates as it can lead to improved physicochemical properties and better interaction with biological targets. bldpharm.combldpharm.com

The incorporation of azaspirocyclic scaffolds into molecules can modulate key properties relevant to drug development. bldpharm.combldpharm.com For instance, they have been shown to increase aqueous solubility, enhance metabolic stability, and decrease lipophilicity compared to their non-spirocyclic or aromatic counterparts. tandfonline.combldpharm.comepa.gov The rigid conformation of these systems can also lock a molecule into a specific orientation, which can optimize binding to a target receptor, potentially leading to increased potency and selectivity. tandfonline.com This has been demonstrated in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and inhibitors for poly (ADP-ribose) polymerase (PARP). bldpharm.com

Furthermore, the structural novelty of azaspirocycles makes them valuable in exploring new chemical space for drug discovery. nih.gov They are recognized as privileged structures, meaning they are frequently found in bioactive compounds and can interact with multiple biological targets. nih.gov This has led to their inclusion in a variety of approved drugs and drug candidates, highlighting their importance in the pharmaceutical industry. bldpharm.comnih.gov The development of novel synthetic methods to access a diverse range of azaspirocycles is an active area of research, aiming to expand the toolbox for medicinal chemists. researchgate.netnih.govresearchgate.net

Historical Development and Evolution of Synthetic Strategies for Azaspirocyclic Ketones

The synthesis of azaspirocyclic ketones has evolved significantly over the years, driven by the increasing recognition of their importance in medicinal chemistry and natural product synthesis. clockss.org Early methods often relied on classical cyclization reactions, but the demand for more efficient and diverse approaches has spurred the development of innovative synthetic strategies. nih.govsioc-journal.cn

A variety of synthetic routes have been explored to construct the characteristic spirocyclic framework of these ketones. These methods include:

Intramolecular Cyclization: This is a common strategy involving the formation of one of the rings by an intramolecular reaction. researchgate.net For example, a novel cyclization route was developed to prepare a series of azaspiro[4.5]decanyl amides. nih.gov

Metal-Catalyzed Reactions: Transition metals have been employed to facilitate the construction of azaspiro[4.5]trienones through cascade cyclizations. sioc-journal.cnmdpi.com Rhodium-catalyzed hydroformylation has also been used in the synthesis of spirocyclic lactones. mdpi.com

Strain-Release Driven Spirocyclization: This approach utilizes the inherent ring strain of precursors, such as azabicyclo[1.1.0]butanes, to drive the formation of the spirocyclic system. nih.gov

Multi-component Reactions: The bicyclization reaction of two molecules of allenyl ketones with isocyanides provides an efficient route to complex spirocyclic lactam-lactone systems. rsc.org

Enzyme-Mediated Cyclization: Dynamic kinetic transaminase-mediated cyclization has been used in the synthesis of piperidone intermediates for azaspirocycles. mdpi.com

These evolving synthetic strategies have not only provided access to a wider range of azaspirocyclic ketones but have also enabled the synthesis of more complex and functionally diverse molecules for various applications. sioc-journal.cnnih.govrsc.org

Structural Framework, Nomenclature, and Topological Properties of 7-Azaspiro[4.5]decan-10-one Hydrochloride

Structural Framework:

7-Azaspiro[4.5]decan-10-one hydrochloride is a bicyclic organic compound. cymitquimica.com Its core structure is a spirocycle, meaning two rings are joined by a single common atom, known as the spiro atom. wikipedia.orglscollege.ac.in In this specific molecule, the spiro atom is a carbon that connects a five-membered pyrrolidine (B122466) ring and a six-membered cyclohexane (B81311) ring. clockss.orgcymitquimica.com The "7-aza" designation indicates that a nitrogen atom replaces a carbon at the 7th position of the spiro[4.5]decane framework. The "-10-one" suffix signifies the presence of a ketone functional group at the 10th position. The hydrochloride salt is formed by the reaction of the basic nitrogen atom with hydrochloric acid. X-ray crystallography of a related 1-azaspiro[4.5]decan-10-yl amide confirmed that the cyclohexane ring adopts a chair conformation. nih.gov

Nomenclature:

The systematic naming of spiro compounds follows IUPAC (International Union of Pure and Applied Chemistry) guidelines. wikipedia.orgqmul.ac.uked.gov The prefix "spiro" is used, followed by square brackets containing the number of atoms in each ring, excluding the spiro atom, arranged in increasing order and separated by a period. wikipedia.orgvedantu.comck12.org For 7-Azaspiro[4.5]decan-10-one, the numbers in the brackets would be [4.5], representing the four carbons in the pyrrolidine ring (excluding the spiro atom) and the five carbons in the cyclohexane ring (excluding the spiro atom). The numbering of the atoms starts in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, then to the spiro atom itself, and finally around the larger ring. wikipedia.orgyoutube.com

Topological Properties:

Topological indices are numerical descriptors derived from the molecular graph of a compound that characterize its topology. nih.govarxiv.orgfrontiersin.org These indices are used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure with physical properties, chemical reactivity, and biological activity. nih.govarxiv.org For spiro compounds like 7-Azaspiro[4.5]decan-10-one, various degree-based topological indices can be calculated to predict their behavior. researchgate.net The inherent three-dimensionality and rigidity of the spirocyclic system are key topological features that influence its interactions with biological macromolecules. bldpharm.combldpharm.com

Interactive Data Table: Properties of 7-Azaspiro[4.5]decan-10-one Hydrochloride

PropertyValueSource
Molecular FormulaC9H16ClNOInferred from structure
CAS NumberNot directly availableN/A
Parent Compound1-Azaspiro[4.5]decane cymitquimica.com
Parent Compound CAS176-80-7 cymitquimica.com
Parent Compound FormulaC9H17N cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClNO B14025649 7-Azaspiro[4.5]decan-10-one hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

7-azaspiro[4.5]decan-10-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-8-3-6-10-7-9(8)4-1-2-5-9;/h10H,1-7H2;1H

InChI Key

OAZJSMUUSAFJSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCCC2=O.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Azaspiro 4.5 Decan 10 One Hydrochloride and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 7-Azaspiro[4.5]decane Core

Retrosynthetic analysis of the 7-azaspiro[4.5]decane framework reveals several strategic disconnections that guide the design of synthetic routes. A primary approach involves disconnecting the spirocyclic system at the C-N bond of the piperidine (B6355638) ring and a C-C bond of the cyclopentanone ring. This leads to linear precursors that can be cyclized in the final steps.

One common strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For instance, a piperidine ring bearing a side chain with a latent ketone functionality can be cyclized to form the spirocyclic ketone. Key reactions in these approaches often include intramolecular alkylations, Michael additions, or ring-closing metathesis.

Another powerful retrosynthetic strategy is the use of N-acyliminium ion cyclizations. This approach involves the generation of a reactive N-acyliminium ion from a precursor such as a γ-hydroxylactam, which then undergoes an intramolecular cyclization with a tethered nucleophile, like an alkene, to form the spirocyclic core in a stereocontrolled manner. clockss.org

Domino reactions, also known as cascade reactions, offer an efficient pathway for constructing the 7-azaspiro[4.5]decane skeleton. researchgate.net These multi-step reactions, which occur in a single pot, can rapidly build molecular complexity from simple starting materials. For example, a domino Michael-alkylation sequence can be employed to construct the spirocycle.

Convergent and Divergent Synthetic Approaches to 7-Azaspiro[4.5]decan-10-one Hydrochloride

Both convergent and divergent strategies have been successfully applied to the synthesis of 7-Azaspiro[4.5]decan-10-one hydrochloride and its analogues.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of 7-azaspiro[4.5]decane analogues, a common spirocyclic core can be synthesized and then functionalized at various positions on either the piperidine or cyclopentanone ring. This approach is particularly useful for generating a library of related compounds for structure-activity relationship (SAR) studies. For example, the ketone functionality in 7-Azaspiro[4.5]decan-10-one can be used as a handle for further chemical transformations, such as reduction, olefination, or the introduction of various substituents.

Asymmetric Synthesis and Chiral Induction in Azaspiroketone Preparation

The development of asymmetric methods for the synthesis of chiral azaspiroketones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to control the stereochemical outcome of the synthesis, including enantioselective catalysis and the use of chiral auxiliaries and biocatalysis. wikipedia.org

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other. wikipedia.org This approach is highly efficient, as a small amount of a chiral catalyst can be used to produce a large quantity of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of azaspiroketones. Chiral organic molecules, such as proline and its derivatives, can catalyze a variety of reactions, including aldol and Michael additions, with high enantioselectivity. wikipedia.org For example, a chiral phosphoric acid can be used to catalyze the enantioselective Povarov reaction to synthesize aza-spirocyclic compounds. nih.gov

Metal-catalyzed reactions have also been widely used for the enantioselective synthesis of azaspiroketones. Chiral ligands are used to coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, nickel-catalyzed hydroamination reactions have been developed for the synthesis of chiral arylamines, which can be precursors to azaspiroketones. acs.org

Catalytic SystemReaction TypeKey Features
Chiral Phosphoric AcidsPovarov ReactionEnables enantioselective synthesis of aza-spirocycles. nih.gov
Proline DerivativesAldol/Michael AdditionsOrganocatalytic approach with high enantioselectivity. wikipedia.org
Nickel-Bisoxazoline ComplexesHydroaminationProvides access to chiral arylamine precursors. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction is complete, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been successfully used in the synthesis of various chiral compounds, including azaspiroketones.

Biocatalysis: Biocatalysis utilizes enzymes to catalyze chemical reactions. Enzymes are highly selective catalysts that can often provide exquisite control over the stereochemical outcome of a reaction. For example, lipases can be used for the kinetic resolution of racemic alcohols, which can be intermediates in the synthesis of chiral azaspiroketones. mdpi.com Transaminases are another class of enzymes that have been used for the asymmetric synthesis of chiral amines from ketones. semanticscholar.org

ApproachMethodAdvantages
Chiral AuxiliaryTemporary attachment of a chiral moleculeWell-established and reliable method.
BiocatalysisUse of enzymes (e.g., lipases, transaminases)High enantioselectivity and mild reaction conditions. mdpi.comsemanticscholar.org

Modern Reaction Technologies in Azaspiroketone Synthesis

Modern reaction technologies, such as microwave-assisted synthesis, have been increasingly employed to improve the efficiency and sustainability of chemical synthesis.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.gov The rapid and efficient heating provided by microwaves can accelerate reaction rates and, in some cases, enable reactions that are not feasible under conventional conditions. mdpi.com

In the context of azaspiroketone synthesis, microwave irradiation has been used to facilitate various key reactions, including multicomponent reactions and cyclization steps. nih.gov For example, a microwave-assisted multicomponent reaction of a piperidone, an amine, and a thioglycolic acid derivative can be used to synthesize 1-thia-4-azaspiro[4.5]decan-3-ones. nih.gov This technology offers a greener and more efficient alternative to traditional synthetic methods. nih.gov

Electrochemical Synthesis Strategies

Electrochemical synthesis, or electrosynthesis, has emerged as a powerful and green alternative to conventional chemical methods, obviating the need for stoichiometric chemical oxidants or reductants. By using electricity as a "traceless" reagent, these methods can minimize waste and often provide unique reactivity.

The application of electrochemistry to the synthesis of azaspiro[4.5]decanes is exemplified by the dearomative spirocyclization of N-aryl alkynamides. A notable development is the Cp2Fe-mediated electrochemical synthesis of a variety of phosphorylated azaspiro[4.5]di/trienones. rsc.org This approach circumvents the use of external oxidants and high temperatures, proceeding under mild conditions with broad substrate scope and good diastereoselectivity. rsc.org

The proposed mechanism involves the generation of ferrocenium cations at the anode, which then act as a single-electron-transfer (SET) oxidant. This initiates a radical-initiated dearomative cyclization cascade, ultimately forming the spirocyclic core. rsc.org While this specific example leads to phosphorylated analogues, the underlying principle of radical-initiated dearomative cyclization driven by electrochemical means presents a viable strategy for accessing the 7-Azaspiro[4.5]decan-10-one core.

Table 1: Key Features of Electrochemical Synthesis for Azaspiro[4.5]dienones

Feature Description Reference
Methodology Cp₂Fe-mediated anodic oxidation rsc.org
Key Transformation Dearomative spirocyclization of N-aryl alkynamides rsc.org
Advantages Avoids external chemical oxidants, mild reaction conditions, high diastereoselectivity. rsc.org

| Proposed Mechanism | Ferrocenium cation-driven, radical-initiated cyclization | rsc.org |

Photoredox Catalysis and Visible-Light-Driven Reactions

Visible-light photoredox catalysis has revolutionized organic synthesis over the past decade by enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net This strategy utilizes photocatalysts that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates to initiate reactions.

This approach is highly relevant for the synthesis of nitrogen-containing spirocycles (nitrogenated spirocycles). acs.org For instance, the synthesis of 3-sulfenyl azaspiro mdpi.comdntb.gov.uatrienones has been achieved using a recyclable Pd/ZrO₂ catalyst under visible light irradiation at room temperature. ccspublishing.org.cn This method is noted for being simple, green, and efficient. ccspublishing.org.cn The mechanism involves the generation of a thiyl radical, which adds to an alkyne, followed by an intramolecular spirocyclization of the resulting radical intermediate. ccspublishing.org.cn

Furthermore, visible-light-induced strategies can facilitate dearomative spirocyclization through radical addition pathways. acs.org These multicomponent protocols can break stable aromatic systems and concurrently introduce multiple functional groups to build highly decorated nitrogenated spirocycles. acs.org The generation of nitrogen-centered radicals from amides or sulfonamides via photoredox catalysis is a common tactic to initiate such cyclizations. researchgate.net These reactions benefit from mild conditions and a high degree of functional group tolerance, making them attractive for complex molecule synthesis. mdpi.com

Table 2: Examples of Visible-Light-Driven Reactions for Azaspirocycle Synthesis

Catalyst/System Substrate Type Product Type Key Features Reference
Pd/ZrO₂ Propynamide and thiophenols 3-Sulfenyl azaspiro mdpi.comdntb.gov.uatrienones Recyclable catalyst, green method, mild conditions (30°C). ccspublishing.org.cn
Ru(bpy)₃Cl₂ or Ir-based photocatalysts N-aryl amides with pendant alkenes Azaspirocyclic cyclohexadienones Radical-polar crossover, dearomative cyclization. mdpi.com

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety for hazardous reactions, and simplified scalability.

While specific patented flow synthesis routes for 7-Azaspiro[4.5]decan-10-one are not prominently published, the principles of flow chemistry are highly applicable to its multi-step synthesis. Many pharmaceutical companies have implemented this technology for key steps in the manufacture of active pharmaceutical ingredients (APIs). researchgate.net

A hypothetical flow synthesis could involve telescoping several reaction steps without isolating intermediates. For example, the formation of a precursor could be performed in a first reactor module, with the output stream mixing directly with a new reagent in a second module to initiate the key spirocyclization step. Subsequent modules could perform in-line purification or protecting group removal. This approach can significantly reduce development time, minimize manual handling, and ensure consistent product quality, which is a critical advantage in pharmaceutical manufacturing. researchgate.net The improved safety and control offered by flow reactors would be particularly beneficial for managing potentially exothermic or unstable intermediates in the synthesis of azaspirocyclic compounds.

Protecting Group Strategies for Amine and Ketone Functionalities

In the synthesis of a bifunctional molecule like 7-Azaspiro[4.5]decan-10-one, which contains both a secondary amine and a ketone, the strategic use of protecting groups is essential. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. libretexts.org

Amine Protection: The secondary amine in the azaspirocycle is nucleophilic and susceptible to oxidation. To prevent unwanted side reactions, it is often protected. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides, like the tosyl (Ts) group. mdpi.comacs.org

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). mdpi.com

Cbz Group: Introduced using benzyl (B1604629) chloroformate, it is stable to acidic conditions but can be removed by catalytic hydrogenation.

Tosyl (Ts) Group: Introduced using tosyl chloride, it forms a robust sulfonamide that is stable to many reagents but can be removed under strong reducing conditions. acs.org

Ketone Protection: The ketone's carbonyl group is electrophilic and susceptible to attack by nucleophiles. If a reaction requires a strong nucleophile or base that could react with the ketone, protection is necessary. The most common method for protecting ketones is to convert them into acetals or ketals by reacting them with a diol (e.g., ethylene glycol) under acidic conditions. These ketals are stable to basic, nucleophilic, and reducing conditions but are easily cleaved by treatment with aqueous acid. scispace.com

An effective synthesis often relies on an orthogonal protecting group strategy , where one group can be removed under conditions that leave the other intact. organic-chemistry.org For instance, one could protect the amine with a Boc group and the ketone as an ethylene glycol ketal. The ketal could be removed with aqueous acid to allow for reactions at the ketone, while the Boc group remains. Conversely, the Boc group could be removed with anhydrous acid, leaving the ketal untouched for subsequent modifications at the amine.

Table 3: Common Protecting Groups for Amine and Ketone Functionalities

Functional Group Protecting Group Abbreviation Introduction Reagent(s) Cleavage Condition(s)
Amine tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA, HCl)
Amine Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C)
Amine p-Toluenesulfonyl Ts Tosyl chloride (TsCl) Strong reducing agents (e.g., Na/NH₃)

Chemical Transformations and Reactivity Profiles of 7 Azaspiro 4.5 Decan 10 One Hydrochloride

Reactions at the Ketone Carbonyl: Nucleophilic Additions and Condensations

The ketone carbonyl group at the C-10 position is a primary site for nucleophilic attack, enabling the introduction of a wide range of substituents. These reactions are fundamental to expanding the structural diversity of the 7-Azaspiro[4.5]decan-10-one scaffold.

Nucleophilic Additions:

Organometallic reagents, such as Grignard and organolithium compounds, readily add to the carbonyl carbon to form tertiary alcohols. For instance, the reaction of a spirocyclic ketone with vinylmagnesium bromide in tetrahydrofuran (B95107) (THF) at 0°C leads to the corresponding tertiary alcohol. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 7-Azaspiro[4.5]decan-10-ol. nih.gov

Condensation Reactions:

The ketone can undergo condensation reactions with various nucleophiles. A prominent example is the Wittig reaction , which converts the carbonyl group into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide and is a reliable method for forming a carbon-carbon double bond at a specific position. libretexts.org For instance, even sterically hindered ketones can be converted to their methylene (B1212753) derivatives using methylenetriphenylphosphorane. wikipedia.org

Another important condensation reaction is reductive amination . This process involves the reaction of the ketone with a primary or secondary amine in the presence of a reducing agent to form a new, more substituted amine at the C-10 position. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ion without affecting the ketone starting material. masterorganicchemistry.comyoutube.com

Reaction TypeReagent(s)Product TypeReference(s)
Grignard ReactionRMgX (e.g., Vinylmagnesium bromide)Tertiary Alcohol
ReductionNaBH₄ or LiAlH₄Secondary Alcohol nih.gov
Wittig ReactionPh₃P=CHRAlkene masterorganicchemistry.comwikipedia.orglibretexts.org
Reductive AminationR¹R²NH, NaBH₃CN or NaBH(OAc)₃Substituted Amine masterorganicchemistry.comyoutube.comyoutube.com

Transformations Involving the Azaspirocyclic Nitrogen Atom: Alkylation and Acylation

The secondary amine in the 7-azaspiro[4.5]decane ring is a nucleophilic center that readily participates in alkylation and acylation reactions. These transformations are crucial for introducing diverse functionalities onto the nitrogen atom, which can significantly influence the biological properties of the resulting molecules.

N-Alkylation:

The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. For example, reductive amination can be used to introduce benzyl (B1604629) groups onto heterocyclic amines using an arylaldehyde and a reducing agent like sodium borohydride in the presence of acetic acid. arkat-usa.org This method provides a practical route to N-substituted azaspiro compounds.

N-Acylation:

Acylation of the nitrogen atom is typically achieved using acyl chlorides or anhydrides. This reaction introduces an amide functionality into the spirocyclic system, which can alter the compound's electronic and steric properties.

Modifications of the Spiro[4.5]decane Ring System: Functionalization and Rearrangements

The spiro[4.5]decane framework can undergo various modifications, including functionalization of the carbon skeleton and rearrangement reactions that alter the ring structure itself.

Functionalization:

The synthesis of substituted 1-azaspiro[4.5]decane systems has been achieved through methods like ring-rearrangement metathesis of 7-azanorbornenes. wikipedia.org This approach allows for the introduction of exocyclic olefins, providing handles for further functionalization.

Rearrangements:

A key rearrangement reaction applicable to the 7-Azaspiro[4.5]decan-10-one system is the Beckmann rearrangement . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgnumberanalytics.com This reaction involves the treatment of the corresponding oxime with an acid catalyst to induce a rearrangement, converting the cyclic ketone into a lactam (a cyclic amide). wikipedia.orgmasterorganicchemistry.com The oxime is first formed by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com The subsequent rearrangement expands the five-membered ring containing the nitrogen into a six-membered lactam, or the six-membered ring into a seven-membered lactam, depending on which alkyl group migrates. A variety of acidic reagents can catalyze this transformation, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org

Reaction TypeKey Intermediate/ReagentResulting StructureReference(s)
Ring-Rearrangement Metathesis7-Azanorbornene derivativeFunctionalized 1-Azaspiro[4.5]decane wikipedia.org
Beckmann RearrangementOxime, Acid catalystLactam (ring expansion) wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgnumberanalytics.com

Stereoselective Reactions and Diastereomeric Control

Controlling the stereochemistry during the synthesis of 7-Azaspiro[4.5]decan-10-one derivatives is crucial for developing compounds with specific biological activities.

The reduction of the ketone at C-10 can proceed with diastereoselectivity, depending on the choice of reducing agent. Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are known to exhibit high stereoselectivity in the reduction of cyclic ketones. nih.govresearchgate.netwikipedia.orgnih.gov The hydride is delivered to the less sterically hindered face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting alcohol. nih.gov For instance, the reduction of substituted piperidinones with L-Selectride has been shown to afford products with high syn-diastereoselectivity. nih.gov Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium, is another powerful method for achieving enantioselective reduction of related spirocyclic ketones. researchgate.net

ReactionReagent/CatalystStereochemical OutcomeReference(s)
Diastereoselective ReductionL-SelectrideHigh diastereoselectivity nih.govresearchgate.netwikipedia.orgnih.gov
Asymmetric HydrogenationChiral Ruthenium CatalystHigh enantioselectivity researchgate.net

Oxidative and Reductive Manipulations of the 7-Azaspiro[4.5]decan-10-one Core

Oxidative and reductive reactions provide pathways to further modify the 7-Azaspiro[4.5]decan-10-one core, leading to a wider range of derivatives.

Oxidative Reactions:

Oxidative cyclization of olefinic precursors has been utilized to synthesize azaspiro[4.5]decane systems. documentsdelivered.com While direct oxidation of the 7-Azaspiro[4.5]decan-10-one core is less commonly reported, the potential for oxidation at various positions exists, depending on the reagents and conditions employed.

Reductive Manipulations:

The complete reduction of the ketone carbonyl group to a methylene group (CH₂) can be achieved through methods like the Wolff-Kishner reduction or the Clemmensen reduction . The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by treatment with a strong base (like KOH) at high temperatures. nrochemistry.comwalisongo.ac.idwikipedia.orgbeilstein-journals.orgreading.ac.uk This method is suitable for base-stable substrates. The Clemmensen reduction, on the other hand, employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for acid-stable compounds. Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), can also be used to reduce the carbonyl group, often under milder conditions. tcichemicals.com

ReactionReagent(s)TransformationReference(s)
Wolff-Kishner ReductionH₂NNH₂, KOH, heatC=O → CH₂ nrochemistry.comwalisongo.ac.idwikipedia.orgbeilstein-journals.orgreading.ac.uk
Clemmensen ReductionZn(Hg), HClC=O → CH₂General Knowledge
Catalytic HydrogenationH₂, Pd/CC=O → CH₂ or C=O → CHOH tcichemicals.com
Oxidative CyclizationOlefinic precursor, OxidantFormation of Azaspiro[4.5]decane system documentsdelivered.com

Conformational Analysis and Stereochemical Considerations of 7 Azaspiro 4.5 Decane Systems

Ring Conformations and Preferred Orientations of the Spiro[4.5]decane System

In substituted 1,4-diazaspiro[4.5]decanes, which contain a six-membered ring, a chair conformation is typically preferred, with substituents favoring an equatorial position to minimize steric hindrance. nih.gov This preference for a chair conformation in the six-membered ring is a common feature in cyclohexane (B81311) and its heterocyclic analogues. The five-membered ring in the spiro[4.5]decane system is expected to adopt an envelope conformation to alleviate torsional strain.

Table 1: General Conformational Features of Spiro[4.5]decane Systems

Ring SystemPreferred ConformationKey Considerations
Six-membered ringChairMinimizes steric and torsional strain.
Five-membered ringEnvelopeReduces torsional strain.
Spiro[4.5]decaneCombination of chair and envelopeThe specific orientation is influenced by substituents.

Influence of Substituents on Conformational Dynamics

The presence and nature of substituents on the 7-azaspiro[4.5]decane ring system can significantly impact its conformational dynamics and the equilibrium between different conformations.

Research on substituted spiro[4.5]decanes has shown that the position and type of substituent dictate the preferred conformation. For instance, in studies of 1,4-diazaspiro[4.5]decanes, a methyl group on the six-membered ring preferentially occupies the equatorial position in the chair conformation. nih.gov Similarly, electron-donating and electron-withdrawing substituents can have a profound effect on the reaction pathways and the stability of intermediates in the synthesis of spiro compounds, thereby influencing the final stereochemistry. nih.gov

The interplay of steric and electronic effects of substituents governs the conformational landscape of the molecule. This can be crucial for the biological activity of spiro compounds, as the specific three-dimensional arrangement often dictates how the molecule interacts with biological targets. numberanalytics.com

Table 2: Influence of Substituents on Spiro[4.5]decane Conformation

Substituent TypeInfluenceExample
Alkyl groupsSteric hindrance favors equatorial positions.Methyl group on the six-membered ring of 1,4-diazaspiro[4.5]decanes. nih.gov
Electron-donating/-withdrawing groupsCan alter reaction pathways and intermediate stability.Different para-substituents on N-aryl propynamides leading to divergent synthesis of spiro[4.5]trienones. nih.gov

Chiroptical Properties and Stereochemical Assignment Techniques (e.g., ORD, CD)

Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful tools for investigating the stereochemistry of chiral molecules, including spiro compounds. biologic.netscribd.com These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. slideshare.netyoutube.com The resulting ORD curve can provide information about the absolute configuration of a chiral center. A characteristic S-shaped curve, known as the Cotton effect, is observed when the measurement is performed in the vicinity of an absorption band of a chromophore near the chiral center. biologic.net

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. mgcub.ac.in CD spectra are typically Gaussian-shaped and also exhibit Cotton effects, which can be positive or negative depending on the stereochemistry. biologic.netscribd.com

These techniques are instrumental in assigning the absolute configuration of spiro compounds, which can be challenging due to their unique structure. wikipedia.org The octant rule, a widely applied sector rule, can be used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around a chromophore, aiding in stereochemical determination. scribd.com

Table 3: Chiroptical Techniques for Stereochemical Analysis

TechniquePrincipleInformation Obtained
Optical Rotatory Dispersion (ORD)Measures the variation of optical rotation with wavelength. slideshare.netyoutube.comAbsolute configuration, Cotton effect. biologic.net
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light. mgcub.ac.inAbsolute configuration, conformational mobility, Cotton effect. scribd.com

Diastereomeric and Enantiomeric Resolution Strategies

The synthesis of chiral spiro compounds often results in a mixture of stereoisomers (enantiomers and diastereomers). numberanalytics.com The separation of these isomers is crucial, particularly in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities.

Diastereomeric Resolution: One common strategy involves the reaction of a racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Enantiomeric Resolution: High-Pressure Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for the direct separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the column.

In the context of spiro[4.5]decane systems, the synthesis of enantiomerically pure key intermediates is a critical step in achieving the desired stereochemistry of the final product. For example, the synthesis of spiro[4.5]decane analogues of calcitriol (B1668218) involved an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol (B1201834) to establish the core spirocyclic structure with defined stereochemistry. nih.gov

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 7-Azaspiro[4.5]decan-10-one HCl, both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are essential for a complete and unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Data:

Based on the structure of 7-Azaspiro[4.5]decan-10-one, the following table outlines the anticipated chemical shifts (δ) in parts per million (ppm) for the key proton and carbon atoms. The hydrochloride form would lead to a downfield shift of protons and carbons near the nitrogen atom.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C1, C5 (axial & equatorial)1.5 - 2.530 - 40
C2, C4 (axial & equatorial)1.5 - 2.520 - 30
C3 (axial & equatorial)1.5 - 2.520 - 30
C6, C8 (axial & equatorial)2.8 - 3.545 - 55
C9 (axial & equatorial)2.5 - 3.040 - 50
C10 (Carbonyl)-> 200
NH₂⁺8.0 - 9.0-

To resolve the complex spin systems and definitively connect the proton and carbon skeletons, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexyl and piperidinyl rings. Cross-peaks in the COSY spectrum would confirm the connectivity between protons on C1-C2-C3-C4-C5 and C6-C8-C9.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon, providing a direct map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary spiro-carbon (C5) by observing correlations from protons on C1, C4, C6, and C8 to this carbon. It also confirms the position of the carbonyl group (C10) through correlations from protons on C9 and C8.

The cyclohexane (B81311) and piperidine (B6355638) rings in 7-Azaspiro[4.5]decan-10-one are not static; they exist in a dynamic equilibrium of different conformations, primarily chair forms. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, can provide insight into the energy barriers of these conformational changes, such as ring inversion. By monitoring the coalescence and splitting of NMR signals at different temperatures, the Gibbs free energy of activation (ΔG‡) for these processes can be calculated, offering a deeper understanding of the molecule's flexibility and preferred conformations in solution.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule.

Expected Vibrational Frequencies:

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
N-H stretch (ammonium salt)3200 - 3000 (broad)Weak
C-H stretch (aliphatic)2950 - 2850Strong
C=O stretch (ketone)1725 - 1705Strong
C-N stretch1250 - 1020Medium

The most characteristic absorption in the IR spectrum would be the strong C=O stretch of the ketone group. The broad absorption in the N-H stretching region would be indicative of the ammonium (B1175870) hydrochloride salt. Raman spectroscopy would complement the IR data, particularly for the C-C backbone vibrations.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns under ionization, which aids in structural confirmation.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the protonated molecule [M+H]⁺, confirming its molecular formula (C₉H₁₆NO).

The fragmentation of the molecular ion in the mass spectrometer would be expected to follow characteristic pathways for cyclic ketones and amines. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group are common fragmentation routes.

Loss of small neutral molecules: Elimination of molecules such as CO, C₂H₄, or C₃H₆ from the ring systems.

Predicted Key Fragments in Mass Spectrum:

m/z ValuePossible Fragment Identity
154[M+H]⁺
126[M+H - CO]⁺
98[M+H - C₄H₈]⁺
83Spirocyclic iminium ion

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, if present. For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of:

The precise geometry of the spirocyclic ring system.

The conformation of the cyclohexane and piperidine rings in the solid state.

The intermolecular interactions, such as hydrogen bonding involving the ammonium group, the carbonyl oxygen, and the chloride counter-ion, which dictate the crystal packing.

The resulting crystal structure would serve as the ultimate proof of the molecular connectivity and stereochemistry, validating the structural hypotheses derived from spectroscopic data.

Computational Chemistry and Theoretical Investigations on 7 Azaspiro 4.5 Decan 10 One Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 7-Azaspiro[4.5]decan-10-one hydrochloride. These calculations can predict a variety of molecular properties that are crucial for assessing its reactivity and stability.

Key Parameters from Quantum Chemical Calculations:

ParameterDescription
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms.
HOMO-LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are key indicators of chemical reactivity.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack.
Atomic Charges The distribution of electron density among the atoms in the molecule.
Vibrational Frequencies Theoretical prediction of the infrared spectrum, which can be compared with experimental data to confirm the structure.

These calculations would provide a foundational understanding of the molecule's intrinsic properties, guiding synthetic modifications and further studies.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

The flexibility of the spirocyclic system in 7-Azaspiro[4.5]decan-10-one hydrochloride means it can adopt multiple conformations. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore this conformational landscape.

MD simulations, in particular, can model the dynamic behavior of the molecule over time in a simulated environment (e.g., in solution). This allows for the identification of the most stable and populated conformations, as well as the energy barriers between them. Understanding the accessible conformations is critical, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Docking Studies and Ligand-Target Interaction Modeling at the Molecular Level

To investigate the potential biological targets of 7-Azaspiro[4.5]decan-10-one hydrochloride, molecular docking studies are employed. Docking algorithms predict the preferred orientation of the molecule when bound to a specific protein target, along with the binding affinity.

Typical Outputs of Docking Studies:

ParameterDescription
Binding Pose The predicted 3D orientation of the ligand within the receptor's binding site.
Binding Energy/Score An estimation of the strength of the interaction between the ligand and the target.
Key Interactions Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

These studies are instrumental in hypothesis-driven drug discovery, suggesting potential mechanisms of action and guiding the design of more potent analogues.

Cheminformatics Approaches to Scaffold Optimization

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds. In the context of 7-Azaspiro[4.5]decan-10-one hydrochloride, cheminformatics approaches can be used for scaffold optimization. This involves systematically modifying the core azaspiro[4.5]decane structure to improve desired properties, such as binding affinity, selectivity, or pharmacokinetic profiles.

By creating virtual libraries of related compounds and using quantitative structure-activity relationship (QSAR) models, researchers can identify patterns that link structural features to biological activity. This allows for a more rational and efficient approach to designing new and improved molecules based on the 7-azaspiro[4.5]decan-10-one scaffold.

Strategic Applications of 7 Azaspiro 4.5 Decan 10 One Hydrochloride in Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

Spirocyclic scaffolds are increasingly recognized for their importance in modern drug discovery. bldpharm.com Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems by providing greater access to chemical space and enabling more precise interactions with biological targets. bldpharm.comed.ac.uk The rigid structure of spirocycles can also lead to improved potency and selectivity of drug candidates. bldpharm.com

7-Azaspiro[4.5]decan-10-one hydrochloride serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This property makes it a highly efficient starting point for the development of new therapeutic agents. The introduction of azaspirocycles, such as the one found in 7-Azaspiro[4.5]decan-10-one, has been shown to lower lipophilicity (logD values) and improve metabolic stability in drug candidates. bldpharm.com

The utility of spirocyclic structures is evident in a number of approved drugs and clinical candidates. For instance, the spirocyclic core is a key feature in compounds developed as melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists and SHP2 inhibitors. bldpharm.com The incorporation of spirocycles can also lead to the development of novel therapeutics with improved properties, as seen in the creation of spirocyclic analogues of the anesthetic drug Bupivacaine, which exhibited higher activity and lower toxicity.

Table 1: Examples of Spirocyclic Scaffolds in Medicinal Chemistry

Compound ClassTherapeutic Target/ApplicationKey Advantage of Spirocyclic Scaffold
MCHr1 AntagonistsObesityLowered logD, improved selectivity and metabolic stability bldpharm.com
SHP2 InhibitorsCancerImproved potency and pharmacokinetic properties bldpharm.com
Bupivacaine AnaloguesAnesthesiaHigher activity, lower toxicity

Utility as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. researchgate.net The specific three-dimensional arrangement of atoms in a chiral molecule is often crucial for its biological activity. 7-Azaspiro[4.5]decan-10-one hydrochloride, with its defined stereochemistry, serves as a valuable chiral building block for the synthesis of more complex structures.

The synthesis of complex molecules often relies on the use of "chiral pool" starting materials, which are naturally occurring chiral compounds. buchler-gmbh.com However, the development of synthetic methods to create novel chiral building blocks has greatly expanded the possibilities for drug discovery. researchgate.netnih.gov The rigid framework of 7-Azaspiro[4.5]decan-10-one hydrochloride can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of complex target molecules with high stereoselectivity. beilstein-journals.org

For example, the synthesis of spiro analogues of L-glutamic acid, an important neurotransmitter, utilized a spirocyclic scaffold to create conformationally constrained derivatives with the potential for enhanced potency and selectivity at glutamate (B1630785) receptors. beilstein-journals.org The synthesis of such complex molecules often involves multiple steps and requires careful control of reaction conditions to achieve the desired stereochemical outcome. beilstein-journals.org

Applications in Supramolecular Chemistry and Materials Science

While the primary applications of 7-Azaspiro[4.5]decan-10-one hydrochloride are in medicinal chemistry, its spirocyclic structure also presents opportunities in supramolecular chemistry and materials science. Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. rsc.org

The rigid and well-defined three-dimensional structure of spiro compounds can be exploited to direct the formation of specific supramolecular architectures. The nitrogen atom in the 7-azaspiro[4.5]decane ring system can participate in hydrogen bonding and coordination with metal ions, providing a means to assemble larger structures.

Although specific examples of 7-Azaspiro[4.5]decan-10-one hydrochloride in supramolecular chemistry are not extensively documented, the broader class of azaspiro compounds has been investigated for the synthesis of novel materials. For instance, the synthesis of spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one (B31196) fragments has been explored for their potential in advanced material design. lifechemicals.com The unique shape and functionality of these molecules make them promising candidates for the development of new polymers, liquid crystals, and other functional materials.

Development of Chemical Probes and Tools for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding disease mechanisms and identifying new drug targets. The development of effective chemical probes requires molecules with high potency, selectivity, and well-characterized mechanisms of action.

7-Azaspiro[4.5]decan-10-one hydrochloride can serve as a scaffold for the development of novel chemical probes. Its rigid structure allows for the precise positioning of functional groups that can interact with specific biological targets. By modifying the core scaffold with different substituents, chemists can create a library of compounds with diverse biological activities.

For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and evaluated for their antitumor activity. mdpi.com These compounds serve as probes to investigate the mechanisms of cancer cell growth and to identify potential new anticancer drugs. The ability to systematically modify the spirocyclic scaffold allows researchers to explore the structure-activity relationships of these compounds and to optimize their properties as chemical probes.

Future Perspectives and Emerging Research Avenues for 7 Azaspiro 4.5 Decan 10 One Hydrochloride

Integration with Automated and High-Throughput Synthetic Platforms

The synthesis of complex molecules like 7-Azaspiro[4.5]decan-10-one and its derivatives has traditionally been a labor-intensive, multi-step process. However, the advent of automated synthesis and flow chemistry presents a paradigm shift, promising to accelerate the discovery and development of new azaspirocyclic compounds. syrris.comacs.org

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. spirochem.com For the synthesis of spirocyclic systems, flow chemistry has enabled higher yields and faster reaction times. syrris.comnih.gov The integration of 7-Azaspiro[4.5]decan-10-one synthesis onto automated platforms would allow for the rapid generation of a library of analogues. chemrxiv.org These platforms can perform iterative reaction cycles, purifications, and analyses with minimal human intervention. chemrxiv.orgnih.gov

High-throughput synthesis platforms, often utilizing nanomole-scale reactions in microplates, could be coupled with in-situ screening to quickly identify derivatives with desirable biological activities. nih.gov This on-the-fly synthesis and screening approach dramatically reduces timelines and the amount of material required, making the exploration of diverse chemical modifications around the 7-Azaspiro[4.5]decan-10-one core more efficient and sustainable. nih.govchemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Azaspirocycle Production

Feature Traditional Batch Synthesis Automated Flow Synthesis
Scalability Often challenging, non-linear scale-up Linear scalability, from lab to industrial scale spirochem.com
Control Limited control over heat/mass transfer Precise control over temperature, pressure, and time spirochem.com
Safety Handling of large quantities of hazardous reagents Improved safety with smaller reaction volumes syrris.com
Speed Slow, multi-day processes for complex molecules Rapid, with significantly reduced reaction times nih.govchemrxiv.org
Efficiency Often lower yields, more side products Higher yields and purity syrris.com
Automation Manual, labor-intensive Fully automated, enabling high-throughput library synthesis acs.orgnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 7-Azaspiro[4.5]decan-10-one scaffold possesses multiple reactive sites, including the lactam ring, the ketone functionality, and the adjacent carbon atoms, offering fertile ground for exploring novel chemical transformations. Future research will likely focus on developing new synthetic methods that leverage these sites to build molecular complexity and diversity.

One promising avenue is the development of cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly construct complex molecular architectures from simple precursors. researchgate.net For instance, tandem Prins/pinacol-type rearrangements have been used to create oxaspiro[4.5]decan-1-one scaffolds, a strategy that could be adapted for their aza-counterparts. rsc.org Similarly, gold-catalyzed cyclization/semipinacol rearrangement cascades have proven effective for building the spiro[4.5]decane core. researchgate.net

Post-transformation of the core structure is another key area. The development of sequential reactions, such as the Ugi four-component reaction followed by intramolecular nucleophilic substitution, has enabled the synthesis of complex spiro-β-lactam-pyrroloquinolines. acs.org Applying similar logic to 7-Azaspiro[4.5]decan-10-one could yield novel fused heterocyclic systems with unique pharmacological profiles. Furthermore, exploring the reactivity of the β-lactam component itself, through ring-opening or ring-transformation reactions, can lead to new classes of compounds. researchgate.net

Table 2: Potential Novel Transformations for the 7-Azaspiro[4.5]decan-10-one Core

Reaction Type Potential Application Expected Outcome
Cascade Reactions Au(I)-catalyzed cyclization/rearrangement of tailored precursors researchgate.net Rapid assembly of the functionalized spirocyclic core with high diastereoselectivity.
Multicomponent Reactions Ugi or other isocyanide-based reactions followed by cyclization acs.org Generation of highly complex and diverse scaffolds in a single step.
Asymmetric Catalysis Enantioselective functionalization of the ketone or adjacent positions researchgate.net Access to specific stereoisomers to study structure-activity relationships.
Photochemical Reactions Light-mediated transformations to form or modify the ring system nih.gov Introduction of novel bonds and functional groups under mild conditions.
Lactam Ring-Opening Nucleophilic attack to break the amide bond researchgate.net Formation of linear amino acid derivatives for peptidomimetic applications.

Advanced Materials and Nanotechnology Applications

The unique, rigid three-dimensional structure of spirocyclic compounds makes them attractive building blocks for advanced materials and nanotechnology. chembridge.com The 7-Azaspiro[4.5]decan-10-one core, with its defined stereochemistry and projecting functional groups, can serve as a scaffold for creating materials with tailored properties.

In materials science, incorporating spiro-lactam units into polymer backbones could introduce rigidity and specific recognition sites. This could lead to the development of novel polymers with enhanced thermal stability, specific permeability, or the ability to self-assemble into ordered structures. The inherent chirality of derivatives could also be exploited for creating chiral stationary phases in chromatography or materials with unique optical properties.

In nanotechnology, azaspirocyclic scaffolds could be used to design molecular machines or functional components of nanoscale devices. Their ability to bind to biological targets like proteins or nucleic acids suggests potential applications in the development of biosensors or targeted drug delivery systems. nih.govnih.gov By functionalizing the 7-Azaspiro[4.5]decan-10-one core with specific linkers or reporter groups, it could be attached to nanoparticles or surfaces to create functionalized nanomaterials for a variety of applications.

Table 3: Potential Applications in Materials and Nanotechnology

Field Application Area Rationale
Polymer Chemistry High-performance polymers The rigid spirocyclic unit can enhance thermal and mechanical properties.
Chiral polymers Incorporation of enantiomerically pure spirocycles for chiral recognition materials.
Materials Science Organic electronics The defined 3D structure could influence charge transport in molecular materials.
Supramolecular assemblies Use as a building block for creating complex, self-assembled architectures.
Nanotechnology Biosensors Functionalization with recognition elements to detect specific biomolecules.
Drug delivery systems Use as a core scaffold for targeted delivery vehicles.

Computational Design of Next-Generation Azaspirocyclic Systems

Computational chemistry and in-silico modeling are indispensable tools in modern chemical research, enabling the design and prediction of properties of new molecules before their synthesis. researchgate.net For 7-Azaspiro[4.5]decan-10-one hydrochloride, computational approaches can guide the development of next-generation derivatives with optimized characteristics.

Physics-based methods like Free Energy Perturbation (FEP) can accurately predict how specific modifications to the scaffold will affect binding affinity to a biological target, allowing for the rational design of more potent compounds. youtube.com Density Functional Theory (DFT) calculations can be employed to understand reaction mechanisms, predict diastereoselectivity, and explore the feasibility of novel transformations. researchgate.net

Pharmacophore modeling can identify the key three-dimensional features of the azaspirocyclic scaffold required for biological activity. researchgate.net This information can then be used to perform virtual screening of large compound libraries to find new molecules with similar features or to guide the de novo design of entirely new structures based on the 7-Azaspiro[4.5]decan-10-one framework. These computational strategies significantly reduce the time and cost associated with the traditional trial-and-error discovery process, accelerating the journey towards new functional molecules. researchgate.net

Table 4: Computational Approaches for Designing Azaspirocyclic Systems

Computational Method Purpose Application to 7-Azaspiro[4.5]decan-10-one
Density Functional Theory (DFT) Elucidate reaction mechanisms and predict selectivity researchgate.net Optimize synthetic routes and predict outcomes of novel reactions.
Molecular Dynamics (MD) Simulate the conformational behavior and interactions Understand how the spirocycle interacts with biological targets like proteins. nih.gov
Pharmacophore Modeling Identify essential structural features for bioactivity researchgate.net Design new derivatives with enhanced activity and guide virtual screening.
Free Energy Perturbation (FEP) Predict changes in binding affinity upon mutation youtube.com Rationally design analogues with improved potency against a specific target.
QSAR (Quantitative Structure-Activity Relationship) Correlate chemical structure with biological activity Build predictive models to guide the optimization of lead compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.